molecular formula C11H17NO B2969273 N-butyl-3-methoxyaniline CAS No. 31084-55-6

N-butyl-3-methoxyaniline

Cat. No.: B2969273
CAS No.: 31084-55-6
M. Wt: 179.263
InChI Key: NWNJEPGLXAHGND-UHFFFAOYSA-N
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Description

N-butyl-3-methoxyaniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-3-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyaniline with n-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated compounds.

Scientific Research Applications

N-butyl-3-methoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-methoxyaniline: Lacks the butyl group, making it less hydrophobic.

    N-butylaniline: Lacks the methoxy group, affecting its reactivity and binding properties.

    N-butyl-4-methoxyaniline: Similar structure but with the methoxy group in a different position, leading to different reactivity and applications.

Uniqueness

N-butyl-3-methoxyaniline is unique due to the specific combination of the butyl and methoxy groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.

Properties

IUPAC Name

N-butyl-3-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-4-8-12-10-6-5-7-11(9-10)13-2/h5-7,9,12H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNJEPGLXAHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 137, 3-methoxyaniline (460 μl, 4.06 mmol) and butyraldehyde (360 μL, 4.06 mmol) were converted to the title compound (700 mg, 88%). 1H NMR (CDCl3) δ 7.36-7.20 (m, 1H), 6.56-6.32 (m, 3H), 4.02-3.95 (m, 3H), 3.87 (br s, 1H), 3.30 (t, J=7.0 Hz, 2H), 1.86-1.71 (m, 2H), 1.71-1.58 (m, 2H), 1.19-1.10 (m, 3H); MS(ESI+) m/z 179.9 (M+H)+.
[Compound]
Name
Intermediate 137
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
460 μL
Type
reactant
Reaction Step One
Quantity
360 μL
Type
reactant
Reaction Step One
Yield
88%

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